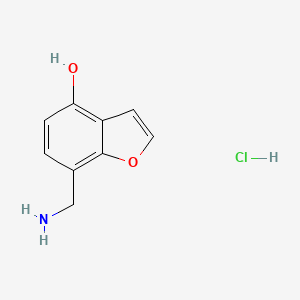

![molecular formula C18H30F3N3O2 B6605149 N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid CAS No. 2241145-51-5](/img/structure/B6605149.png)

N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N'-[(Adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid (NADEGTA) is an organic compound with a structure consisting of two adamantyl methyl groups and one guanidine group connected to a trifluoroacetic acid. It is a versatile compound with a wide range of applications in scientific research, including biochemical and physiological studies. NADEGTA is a relatively new compound, and its potential for use in laboratory experiments is only beginning to be explored.

Wissenschaftliche Forschungsanwendungen

N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid has a wide range of applications in scientific research, including biochemical and physiological studies. It can be used to study the structure and function of proteins, enzymes, and other macromolecules. It can also be used to study the mechanisms of action of drugs and other compounds. N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid can also be used to study the metabolism and transport of drugs in the body.

Wirkmechanismus

N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid acts as a competitive inhibitor of enzymes and other macromolecules. It binds to the active site of the enzyme or macromolecule and blocks the binding of the substrate, thus preventing the enzyme or macromolecule from catalyzing the reaction. N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid can also act as an allosteric inhibitor, binding to a site on the enzyme or macromolecule that is distinct from the active site and modulating the enzyme or macromolecule's activity.

Biochemical and Physiological Effects

N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, thus reducing their bioavailability. It has also been shown to modulate the activity of proteins involved in signal transduction pathways, thus affecting the expression of genes. In addition, N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid has been shown to have an anti-inflammatory effect, as well as an effect on the immune system.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid in laboratory experiments is that it is relatively easy to synthesize. It is also a relatively stable compound, making it suitable for long-term storage. In addition, N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid is non-toxic and has a low molecular weight, making it suitable for use in a variety of laboratory experiments. The main limitation of N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid is its relatively low solubility in aqueous solutions, which can limit its use in certain types of experiments.

Zukünftige Richtungen

For research include further investigation of its biochemical and physiological effects, as well as its potential use in drug discovery and development. In addition, further research is needed to explore the potential of N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid for use in drug delivery systems and for targeting specific tissues and organs. Finally, further research is needed to explore the potential of N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid for use in the diagnosis and treatment of diseases.

Synthesemethoden

N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid can be synthesized using a simple two-step reaction. The first step involves reacting adamantan-2-ylmethyl chloride with guanidine hydrochloride in aqueous solution. This reaction produces N-adamantylmethyl-N,N-diethylguanidine hydrochloride. The second step involves treating the hydrochloride with trifluoroacetic acid in aqueous solution. This reaction produces N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid in a yield of 80-90%.

Eigenschaften

IUPAC Name |

2-(2-adamantylmethyl)-1,1-diethylguanidine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3.C2HF3O2/c1-3-19(4-2)16(17)18-10-15-13-6-11-5-12(8-13)9-14(15)7-11;3-2(4,5)1(6)7/h11-15H,3-10H2,1-2H3,(H2,17,18);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHVRIPDDZSVNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=NCC1C2CC3CC(C2)CC1C3)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30F3N3O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine; trifluoroacetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]azetidin-3-yl}propanoic acid](/img/structure/B6605069.png)

![lithium(1+) ion 2-[2-(3-bromopyridin-2-yl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6605088.png)

![N-{2-[(6S)-6-(2-cyanopyrrolidine-1-carbonyl)-5-azaspiro[2.4]heptan-5-yl]-2-oxoethyl}-2,2,2-trifluoroacetamide](/img/structure/B6605096.png)

![1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid](/img/structure/B6605119.png)

![rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6605162.png)